REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[Br:12]Br>C(OCC)C>[Br:12][CH2:10][C:9]([C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1])=[O:11]
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Name
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|
Quantity
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18.9 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)Cl)C(C)=O
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Name
|
|
Quantity
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16 g
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Type
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reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
C(C)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Monitor the reaction by thin-layer chromatography
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Type
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WASH
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Details
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Upon completion wash the organic phase with 100 mL H2O and 50 mL brine
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Type
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DRY_WITH_MATERIAL
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Details
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Dry the organic phase over Na2SO4
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Type
|
FILTRATION
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Details
|
Filter the drying agent
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=C(C=C(C=C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |